molecular formula C9H12BrNO2 B015741 N-Boc-2-bromopyrrole CAS No. 117657-37-1

N-Boc-2-bromopyrrole

Cat. No. B015741
M. Wt: 246.1 g/mol
InChI Key: HMQSOVFFDHSOMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-2-bromopyrrole involves several steps that may include bromination, lithiation, and protection strategies. For instance, the regioselective C2-lithiation of N-Boc-3-bromopyrroles with LDA in THF followed by reactions with ethyl formate produces C2-formylpyrroles in good yields (Dai & Venepalli, 2015). Additionally, the synthesis of Nonsymmetrical5-Aryl-2-indolopyrrole Derivatives through controlled MonoSuzuki-Miyaura Cross-Coupling on N-Boc-2,5-dibromopyrrole highlights the versatility of this compound in forming complex organic structures (Beaumard, Dauban, & Dodd, 2010).

Molecular Structure Analysis

The molecular structure of compounds like N-Boc-2-bromopyrrole is crucial for understanding their reactivity and properties. Techniques such as in situ IR spectroscopy have been used to study the lithiation-substitution processes involving N-Boc-2-phenylpyrrolidine and -piperidine, providing insights into the control over the formation of quaternary stereocenters and the behavior of these compounds during chemical reactions (Sheikh et al., 2012).

Chemical Reactions and Properties

N-Boc-2-bromopyrrole undergoes various chemical reactions, showcasing its reactivity and utility in organic synthesis. For example, its role in the synthesis of molecular Borromean rings through coordination-driven self-assembly processes illustrates the compound's versatility and the complex structures it can help form (Kim et al., 2016). Furthermore, the bromination of pyrrole followed by reaction with BOC anhydride demonstrates its utility in generating stable derivatives for further reactions (Chen & Cava, 1987).

Physical Properties Analysis

The physical properties of N-Boc-2-bromopyrrole, such as solubility, melting point, and stability, are determined by its molecular structure and functional groups. While specific studies on these properties are less common, they are critical for practical applications in synthesis and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, make N-Boc-2-bromopyrrole a valuable compound in organic synthesis. Its ability to undergo lithiation, coupling reactions, and serve as a precursor for various organic transformations underscores its importance in the field (Groenendaal et al., 1995).

Scientific Research Applications

  • Synthesis of Precursors and Derivatives : It is used in the synthesis of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid, a precursor to SU5402, and in the synthesis of alpha-monobrominated pyrrole derivatives (Dai & Venepalli, 2015); (Groenendaal, Loo, Vekemans & Meijer, 1995).

  • Building Blocks for Chiral Peptidic Nucleic Acids (PNA) : It serves as a building block for the synthesis of chiral PNA (Lenzi, Reginato & Taddai, 1995).

  • Efficient Synthesis of Pyrrolidine Derivatives : It is utilized for the efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and its derivatives (Vo-Hoang, Gasse, Vidal, Garbay & Galons, 2004).

  • Synthesis of Nonsymmetrical Pyrroles : N-Boc-2,5-dibromopyrrole is used for synthesizing nonsymmetrical 2,5-disubstituted pyrroles (Beaumard, Dauban & Dodd, 2010).

  • Synthetic Applications and Enantiomerization Dynamics : Its derivatives are used in synthetic applications and studying enantiomerization dynamics (Beng, Woo & Gawley, 2012).

  • Suppression of Dehalogenation under Suzuki Coupling Conditions : It can suppress unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions (Handy, Bregman, Lewis, Zhang & Zhang, 2003).

  • One-Pot Synthesis of Protected Indoles and Thienopyrroles : It is useful for one-pot synthesis of N-BOC protected indoles, thienopyrroles, and selenolopyrroles (Wensbo, Annby & Gronowitz, 1995).

  • Structural Studies and Optical Resolution : The isolated bromopyrrole alkaloid from marine sponges may be used for structural studies and optical resolution of its racemate (Umeyama, Ito, Yuasa, Arihara & Yamada, 1998).

  • Cross-Coupling Reactions : N-Boc-2-bromopyrrole is used in cross-coupling reactions with bromobenzene and 1,4-dibromobenzene (Dijkstra, Have & Leusen, 1998).

  • Precursor for Organic Analogues of Poly(Sulfur Nitride) : It is a precursor for an organic analogue of poly(sulfur nitride) and can be decomposed into sulfoxide and sulfone upon thermal deprotection (Groenendaal, Pieterse, Vekemans & Meijer, 1997).

Safety And Hazards

N-Boc-2-bromopyrrole is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

tert-butyl 2-bromopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQSOVFFDHSOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337902
Record name tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-bromopyrrole

CAS RN

117657-37-1
Record name tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromo-1H-pyrrole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
PH Lee - Bulletin of the Korean Chemical Society, 2008 - koreascience.kr
… First, N-Boc-2-bromopyrrole was prepared by the treat ment of pyrrole (1) with 1,3-dibromo-5,5-dimethylhydantoin in the presence of AIBN followed by amine protection with di-tert-butyl …
Number of citations: 12 koreascience.kr
LW Knight, JW Huffman, ML Isherwood - Synlett, 2003 - thieme-connect.com
… [15] However, N-BOC-2-bromopyrrole as previously described by Cava, et al. [18] is a quite sensitive compound which is best stored as a 20-25% solution in hexane at -10 C, under …
P Kancharla, KA Reynolds - Tetrahedron, 2013 - Elsevier
… The N-Boc-2-bromopyrrole (18) was prepared by employing the reported procedure. Since the compound 18 is highly unstable under solvent free conditions, we stored as a 25% …
R Bonnett, M Motevalli, J Siu - Tetrahedron, 2004 - Elsevier
… 2-Phenylpyrrole 7 and its derivatives 8–10 were prepared by coupling N-Boc-2-bromopyrrole 34 with the appropriate arylboronic acid using the Suzuki reaction. Condensation of these 2…
K Saito, M Yoshida, H Uekusa, T Doi - ACS omega, 2017 - ACS Publications
… Sonogashira coupling of N-Boc-2-bromopyrrole (18) (15) with trimethylsilyl (TMS) acetylene, followed by the removal of the TMS group, provided alkyne 19 in 88% yield. The resulting …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
G da Silva, R Moreira, AMS Silva - Studies in Natural Products Chemistry, 2019 - Elsevier
… An alkyne 64 was prepared via Sonogashira coupling of N-Boc-2-bromopyrrole 65 with trimethylsilyl (TMS) acetylene, followed by deprotection of the TMS group in very good yield (88%…
RBA Alnoman - 2016 - theses.ncl.ac.uk
… , followed by Boc-protection by using triethylamine, di-tertbutyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine84 to give a 70:30 ratio of the N-Boc-2-bromopyrrole 2.51 …
Number of citations: 3 theses.ncl.ac.uk
C Song - 2005 - search.proquest.com
The current literature for the synthesis of pyrazole derivatives has been reviewed. A silver nitrate-induced 5-endo-dig approach to pyrazolines and pyrazoles is discussed. A brief review …
M Toganoh, N Harada, H Furuta - Journal of Organometallic Chemistry, 2008 - Elsevier
New heteroscorpionate ligands (1 and 2) having a di(pyridin-2-yl)(1H-pyrrol-2-yl)methane substructure are synthesized. X-ray crystallographic analysis on 1 and 2 reveals that they form …
RF YILMAZ, Y DERİN, BA MISIR, VE ATALAY… - Journal of Molecular …, 2023 - Elsevier
… Subsequently, novel 2-aryl substituted pyrroles (4a-e) were synthesized via Suzuki-Miyaura cross coupling reactions by treating N-Boc-2-bromopyrrole 2 with 4-substituted phenyl …

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